molecular formula C17H17N3O5 B300325 4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

Cat. No.: B300325
M. Wt: 343.33 g/mol
InChI Key: IMVNSAABZLOQOG-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural product cephalosporin C, which is a beta-lactam antibiotic. The synthesis of this compound is complex and involves multiple steps, making it challenging to produce on a large scale. However, the potential benefits of this compound have led to extensive research on its synthesis, mechanism of action, and applications.

Mechanism of Action

The mechanism of action of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is similar to that of other beta-lactam antibiotics. This compound inhibits bacterial cell wall synthesis by binding to and inactivating the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[hydroxy(oxido)amino]benzyl (this compound)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate have been studied extensively. This compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective treatment option. Additionally, this compound has been shown to have good stability and solubility, which are important factors in drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is its potential as a broad-spectrum antibiotic. This compound has shown activity against several bacterial strains, including those that are resistant to other antibiotics. Additionally, this compound has shown anticancer activity in vitro, making it a potential treatment option for cancer.
One of the main limitations of this compound is its complex synthesis process, which makes it challenging to produce on a large scale. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate. One direction is to further study its antibacterial activity and determine its potential as a treatment option for antibiotic-resistant infections. Another direction is to study its anticancer activity in vivo and determine its potential as a cancer treatment. Additionally, more research is needed to optimize the synthesis process and determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate involves several steps. The process starts with the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which is then reacted with 4-hydroxybenzylamine to form 7-ACA-4-hydroxybenzylamide. This intermediate is then oxidized to form 4-[hydroxy(oxido)amino]benzyl (this compound)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate.

Scientific Research Applications

The potential applications of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate are vast. This compound has been studied for its antibacterial properties and has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been studied for its potential use in cancer treatment, as it has shown anticancer activity in vitro.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

(4-nitrophenyl)methyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-18(19-15(9-11)12(2)16(19)21)17(22)25-10-13-3-5-14(6-4-13)20(23)24/h3-9,12,15H,10H2,1-2H3/t12-,15-/m1/s1

InChI Key

IMVNSAABZLOQOG-IUODEOHRSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.